![molecular formula C26H20F2NNaO6S B605258 2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid CAS No. 1853130-05-8](/img/structure/B605258.png)
2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
Overview
Description
AJS1669 (free acid) is a potent and orally available glycogen synthase activator. It has been shown to improve glucose metabolism and reduce body fat mass in mice . This compound is particularly significant in the context of diabetes research due to its ability to activate glycogen synthase, a key enzyme involved in glycogen synthesis.
Preparation Methods
The synthesis of AJS1669 (free acid) involves multiple steps, including the reaction of 4-(4,5-difluoro-2-methylsulfanyl-phenyl)phenol with furan-2-carbaldehyde, followed by further reactions to introduce the amino and carboxyl groups . The industrial production methods for AJS1669 (free acid) are not widely documented, but typically involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
AJS1669 (free acid) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can be used to introduce different substituents onto the aromatic rings of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AJS1669 (free acid) has several scientific research applications:
Chemistry: It is used as a tool compound to study glycogen synthase activation and its effects on glucose metabolism.
Biology: It is used to investigate the role of glycogen synthase in cellular metabolism and energy storage.
Medicine: It has potential therapeutic applications in the treatment of diabetes and obesity due to its ability to improve glucose metabolism and reduce body fat mass.
Industry: It may be used in the development of new drugs targeting glycogen synthase for metabolic disorders.
Mechanism of Action
AJS1669 (free acid) exerts its effects by activating glycogen synthase, an enzyme responsible for converting glucose to glycogen. This activation is potentiated in the presence of glucose-6-phosphate, an allosteric activator of glycogen synthase. The compound accelerates glycogen accumulation and degradation, improving glucose metabolism and reducing body fat mass .
Comparison with Similar Compounds
AJS1669 (free acid) is unique compared to other glycogen synthase activators due to its potent and orally available nature. Similar compounds include:
Pioglitazone: A thiazolidinedione used to treat type 2 diabetes, but it has been observed to increase body fat mass, unlike AJS1669 (free acid) which reduces it.
Rosiglitazone: Another thiazolidinedione with similar effects to pioglitazone.
Metformin: A widely used diabetes medication that improves glucose metabolism but does not directly activate glycogen synthase.
AJS1669 (free acid) stands out due to its specific activation of glycogen synthase and its beneficial effects on both glucose metabolism and body fat reduction.
Properties
CAS No. |
1853130-05-8 |
|---|---|
Molecular Formula |
C26H20F2NNaO6S |
Molecular Weight |
535.4936 |
IUPAC Name |
2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid |
InChI |
InChI=1S/C26H21F2NO6S/c1-36-24-12-22(28)21(27)11-20(24)16-4-6-17(7-5-16)34-15-19-8-9-23(35-19)26(32)29(14-25(30)31)13-18-3-2-10-33-18/h2-12H,13-15H2,1H3,(H,30,31) |
InChI Key |
HGRHNLODARQRCX-UHFFFAOYSA-M |
SMILES |
CSC1=CC(=C(C=C1C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)N(CC4=CC=CO4)CC(=O)O)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AJS1669; AJS-1669; AJS 1669 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


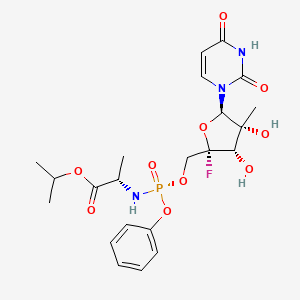
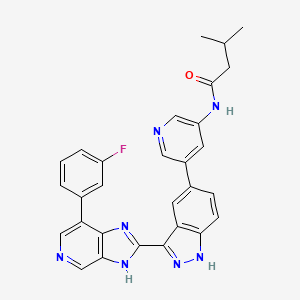

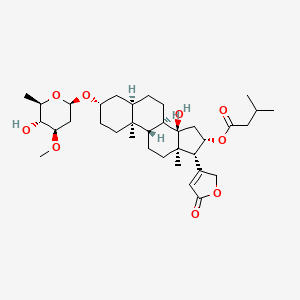
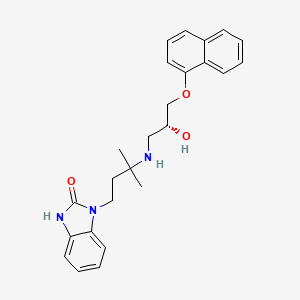
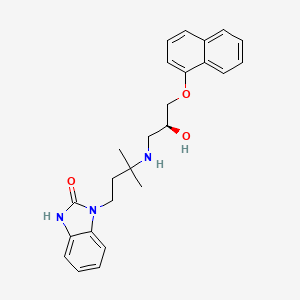
![N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride](/img/structure/B605188.png)
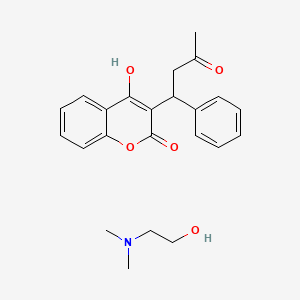
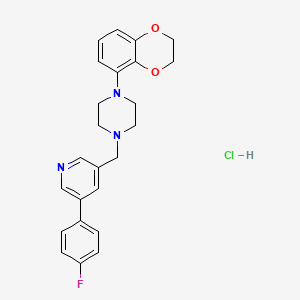
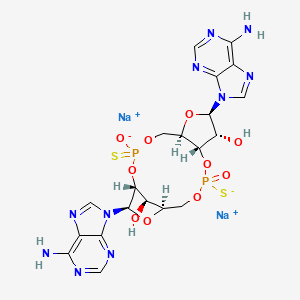
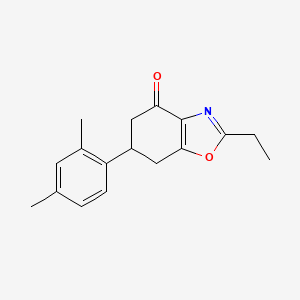
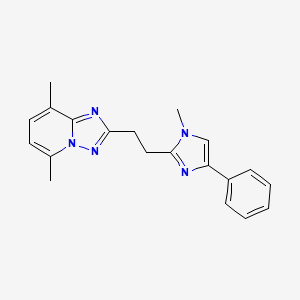
![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)
